Trimethoprim impurity F

Description

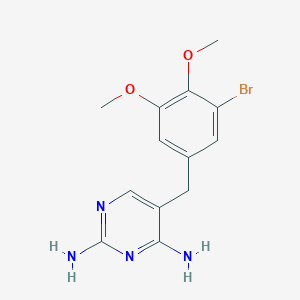

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSNBPJINGRLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388342 | |

| Record name | UNII-VS20D6Q9V2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16285-82-8 | |

| Record name | Trimethoprim impurity F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-VS20D6Q9V2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Trimethoprim Impurity F: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim, a synthetic antibacterial agent, is a cornerstone in the treatment of various bacterial infections, often in combination with sulfamethoxazole. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Trimethoprim Impurity F, identified as 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a known process-related impurity of Trimethoprim. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization.

Chemical Structure and Identification

This compound is structurally similar to Trimethoprim, with the key difference being the substitution of a bromine atom for a methoxy group on the benzene ring.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1][2][3] |

| CAS Number | 16285-82-8[1][2] |

| Molecular Formula | C13H15BrN4O2[1][2] |

| Molecular Weight | 339.19 g/mol [1][2] |

| SMILES | COc1cc(Cc2cnc(N)nc2N)cc(Br)c1OC[1] |

| Synonyms | Trimethoprim Imp. F (EP), 5-(3-Bromo-4, 5-dimethoxybenzyl)pyrimidine-2, 4-diamine[1] |

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. This data is essential for developing analytical methods and understanding its behavior in formulation studies.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 198-202 °C |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in methanol, slightly soluble in DMSO. |

| Storage | +5°C[1] |

| Shipping Condition | Room Temperature[1] |

Synthesis of this compound

A known synthetic route for this compound involves a two-step process starting from 3-bromo-4,5-dimethoxybenzaldehyde.[4]

Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile

A detailed experimental protocol for this step is outlined in Chinese patent CN103601688A.[4] The reaction involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with acrylonitrile in the presence of a sodium alkoxide, such as sodium methoxide, in an alcohol solvent.[4] The reaction temperature is maintained between -5 to 40 °C for 1 to 80 hours.[4]

Step 2: Synthesis of 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine (this compound)

The intermediate from Step 1 is then reacted with guanidine carbonate and a sodium alkoxide in an alcoholic solvent.[4] The reaction is carried out at a temperature ranging from 0 to 100 °C for a duration of 0.5 to 6 hours to yield this compound.[4]

Analytical Characterization

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the separation and quantification of this compound from Trimethoprim and other related substances.

HPLC Workflow:

Caption: General workflow for HPLC analysis.

Table 3: HPLC Method Parameters for this compound Analysis

| Parameter | Description | Reference |

| Column | C18 | [5] |

| Mobile Phase | Methanol and a solution of sodium perchlorate | [5] |

| Flow Rate | 1.3 mL/min | [5] |

| Detection | UV at 280 nm | [5] |

| Sample Preparation | The sample is dissolved in the mobile phase. |

A study by Hess et al. describes a validated HPLC assay for the detection of several impurities in Trimethoprim batches, including Impurity F.[5] This method utilizes a C18 column with a mobile phase consisting of methanol and a sodium perchlorate solution, with UV detection at 280 nm.[5] The flow rate is maintained at 1.3 mL/min.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of this compound, providing accurate mass and fragmentation data.

Logical Relationship for MS Analysis:

Caption: Process of mass spectrometry analysis.

The positive ion atmospheric pressure chemical ionization (APCI) mass spectrum of this compound is expected to show a protonated molecular ion [M+H]+. The fragmentation pattern in MS/MS experiments can provide valuable structural information. A detailed study on the fragmentation of Trimethoprim and related compounds using electrospray ionization tandem mass spectrometry can offer insights into the expected fragmentation pathways for Impurity F.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This technical guide provides a thorough overview of the chemical structure, properties, synthesis, and analytical methodologies related to this compound. The provided information, including detailed tables and workflow diagrams, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Trimethoprim. Further research to fully characterize the spectroscopic properties (NMR and detailed MS fragmentation) and solubility profile of this impurity would be beneficial for the pharmaceutical industry.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]

- 5. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Formation of Trimethoprim Impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethoprim Impurity F, a known impurity in the active pharmaceutical ingredient (API) Trimethoprim. This document details its chemical identity, synthesis, formation pathways, and analytical detection methods, serving as a critical resource for professionals in drug development and quality control.

Introduction to this compound

This compound is identified in the European Pharmacopoeia (EP) and is a process-related impurity that can arise during the synthesis of Trimethoprim. Its presence in the final drug substance must be carefully controlled to ensure the safety and efficacy of the pharmaceutical product.

Chemical Identity:

| Parameter | Information |

| IUPAC Name | 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1] |

| Synonyms | 3-Desmethoxy-3-bromo Trimethoprim, 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine[2] |

| CAS Number | 16285-82-8[2] |

| Molecular Formula | C₁₃H₁₅BrN₄O₂[2] |

| Molecular Weight | 339.19 g/mol [3] |

Formation Pathway of this compound

The primary route for the formation of this compound is through the presence of a brominated starting material in the synthesis of Trimethoprim. The key starting material for Trimethoprim is 3,4,5-trimethoxybenzaldehyde. If this starting material is contaminated with 3-bromo-4,5-dimethoxybenzaldehyde, the latter will undergo the same synthetic steps as 3,4,5-trimethoxybenzaldehyde, leading to the formation of this compound alongside the active pharmaceutical ingredient.

The following diagram illustrates this formation pathway:

References

Technical Guide: Trimethoprim Impurity F (CAS No. 16285-82-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethoprim impurity F, a known process-related impurity in the synthesis of the antibacterial drug Trimethoprim. This document details its chemical and physical properties, synthesis, and analytical detection methods, serving as a critical resource for quality control, regulatory filings, and further research.

Chemical Identity and Physical Properties

This compound, identified by the CAS number 16285-82-8, is chemically known as 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine.[1][2][3][4][5][6][7][8] It is also referred to as 3-Desmethoxy 3-Bromo Trimethoprim.[2] This compound is recognized as a significant impurity in Trimethoprim drug substance and is listed in the European Pharmacopoeia (EP).[2][3][6][9][10]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16285-82-8 | [2][5][7][10][11] |

| Molecular Formula | C₁₃H₁₅BrN₄O₂ | [2][5][6][7][10] |

| Molecular Weight | 339.19 g/mol | [4][5][6][8][10] |

| IUPAC Name | 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [6] |

| Synonyms | Trimethoprim EP Impurity F, 3-Desmethoxy 3-Bromo Trimethoprim, 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine | [2][4][6] |

| Appearance | Light Beige to White Solid | [12] |

| Melting Point | 200-202 °C | [12] |

| Solubility | Slightly soluble in DMSO and Methanol | [12] |

| Storage | Refrigerator, +5°C | [6][12] |

Synthesis Protocol

A patented method describes the directional synthesis of this compound.[1] The process is a two-step synthesis designed for reasonable yield and high purity, utilizing readily available starting materials.[1]

Step A: Synthesis of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile

-

Reactants: 3-bromo-4,5-dimethoxybenzaldehyde and methoxyacetonitrile are reacted in the presence of a sodium alkoxide.

-

Solvent: An alcoholic solvent is used.

-

Reaction: The mixture is stirred to yield the intermediate compound, 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile.

Step B: Synthesis of 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (this compound)

-

Reactants: The intermediate from Step A is reacted with guanidinium carbonate in the presence of a sodium alkoxide.

-

Solvent: An alcoholic solvent is used.

-

Reaction Conditions: The reaction temperature is maintained between 0-100 °C for a duration of 0.5-6 hours.[1]

-

Molar Ratios: The molar ratio of the intermediate to sodium alkoxide is between 1:1 and 1:20, and the ratio to guanidinium carbonate is between 1:0.5 and 1:20.[1]

-

Product: The final product, 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (this compound), is obtained.

References

- 1. CN103601688A - Synthetic method of trimethoprim impurity - Google Patents [patents.google.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. 2,4-Diamino-5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine | C13H15BrN4O2 | CID 3008014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. dev.klivon.com [dev.klivon.com]

- 7. kmpharma.in [kmpharma.in]

- 8. 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine [lgcstandards.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]

- 11. CAS: 16285-82-8 | CymitQuimica [cymitquimica.com]

- 12. 16285-82-8 | CAS DataBase [m.chemicalbook.com]

The Origin and Control of Trimethoprim Impurity F: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin, formation mechanism, and control strategy for Trimethoprim impurity F, a critical process-related impurity in the synthesis of the antibacterial drug Trimethoprim. Through an in-depth analysis of the Trimethoprim manufacturing process, this document establishes that the primary root cause of impurity F formation is the presence of a brominated analogue in the key starting material, 3,4,5-trimethoxybenzaldehyde. This guide details the likely synthetic pathway leading to this impurity, outlines analytical methodologies for its detection and quantification, and discusses regulatory considerations for its control as a potentially genotoxic impurity.

Introduction

Trimethoprim is a synthetic dihydrofolate reductase inhibitor, widely used as an antibacterial agent, often in combination with sulfamethoxazole. The purity of Trimethoprim is crucial for its safety and efficacy. Impurity profiling of active pharmaceutical ingredients (APIs) is a regulatory requirement to ensure that all impurities are maintained at levels that are safe for patient consumption.[1][2]

This compound, chemically identified as 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (CAS No. 16285-82-8), is a process-related impurity that has been detected in batches of Trimethoprim.[3] Due to its chemical structure, specifically the presence of a bromine atom on the aromatic ring, there is a potential for genotoxicity, which necessitates a thorough understanding of its origin and a robust control strategy.[4][5][6]

This guide will explore the genesis of this compound, from the synthesis of the starting materials to the final drug substance.

The Synthetic Pathway of Trimethoprim and the Genesis of Impurity F

The most common and industrially practiced synthetic routes for Trimethoprim commence with the starting material 3,4,5-trimethoxybenzaldehyde . A prevalent synthesis involves the condensation of this aldehyde with a suitable propionitrile derivative, followed by cyclization with guanidine to form the pyrimidine ring of Trimethoprim.

The origin of this compound is directly linked to an impurity present in the 3,4,5-trimethoxybenzaldehyde raw material. The structural similarity between Trimethoprim and impurity F strongly suggests that a brominated version of the starting material, 3-bromo-4,5-dimethoxybenzaldehyde , is the precursor to this impurity.

Formation of the Brominated Starting Material

Several industrial synthesis routes for 3,4,5-trimethoxybenzaldehyde exist. One notable pathway begins with p-cresol, which undergoes aromatic bromination as a key step. If the subsequent de-bromination or purification steps are not rigorously controlled, residual brominated intermediates can persist in the final 3,4,5-trimethoxybenzaldehyde raw material. This leads to the presence of 3-bromo-4,5-dimethoxybenzaldehyde as a critical impurity.

Formation of this compound

During the synthesis of Trimethoprim, the contaminating 3-bromo-4,5-dimethoxybenzaldehyde reacts in the same manner as 3,4,5-trimethoxybenzaldehyde, leading to the formation of this compound. The reaction proceeds through the same intermediates as the main Trimethoprim synthesis, ultimately resulting in the incorporation of the brominated benzyl moiety into the final drug substance.

The logical relationship for the formation of Trimethoprim and Impurity F is depicted in the following diagram:

Quantitative Data and Control Strategy

Currently, there is a lack of publicly available quantitative data that directly correlates the concentration of 3-bromo-4,5-dimethoxybenzaldehyde in the starting material to the final concentration of this compound in the API. However, a robust control strategy is essential to mitigate the risk associated with this potentially genotoxic impurity.

Control of Starting Materials

The most effective control point for this compound is at the source: the 3,4,5-trimethoxybenzaldehyde starting material.[7][8][9][10] A stringent specification for this raw material should be established, including a specific limit for 3-bromo-4,5-dimethoxybenzaldehyde. This requires the development and validation of a sensitive analytical method to detect and quantify this brominated impurity at trace levels.

| Parameter | Specification | Rationale |

| 3-bromo-4,5-dimethoxybenzaldehyde in 3,4,5-trimethoxybenzaldehyde | To be established based on risk assessment and process capability. A target of < 0.1% is a common starting point for process-related impurities. | To minimize the formation of this compound in the final drug substance. |

In-Process Controls and Final Product Specification

In-process controls can be implemented to monitor the levels of impurity F during the manufacturing process. A final specification for this compound in the drug substance is mandatory. The acceptable limit for a potentially genotoxic impurity is typically determined based on a toxicological assessment and regulatory guidelines, such as the Threshold of Toxicological Concern (TTC) concept.[11][12][13]

| Impurity | Specification in Trimethoprim API | Regulatory Guideline |

| This compound | To be determined based on toxicological data. In the absence of data, a TTC-based limit should be calculated. | ICH M7, EMA/CHMP/QWP/251344/2006 |

Experimental Protocols

Proposed Experimental Workflow for Impurity Control

The following workflow is recommended for the control of this compound:

References

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. pharmoutsourcing.com [pharmoutsourcing.com]

- 9. sigarra.up.pt [sigarra.up.pt]

- 10. aschimfarma.federchimica.it [aschimfarma.federchimica.it]

- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

Spectroscopic and Chromatographic Profile of Trimethoprim Impurity F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for Trimethoprim impurity F, also known as 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of Trimethoprim.

Chemical Identity

| Parameter | Value |

| Systematic Name | 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine |

| Common Name | This compound; 3-Desmethoxy 3-Bromo Trimethoprim |

| CAS Number | 16285-82-8[1][2][3][4] |

| Molecular Formula | C₁₃H₁₅BrN₄O₂[1][2][4] |

| Molecular Weight | 339.19 g/mol [2][4] |

| Chemical Structure |

Spectroscopic Data

Reference standards for this compound are commercially available, and suppliers typically provide a comprehensive Certificate of Analysis (CoA) including 1H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.[1] The following sections summarize the publicly available spectroscopic information for this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) spectroscopy is a critical tool for the structural elucidation of Trimethoprim and its impurities. The ¹H-NMR spectrum of this compound has been described in the literature, with assignments made in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H-NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.59 | Singlet | Pyrimidine ring proton |

| 7.11 | Singlet | Benzyl ring proton (ortho to Bromine) |

| 7.10 | Singlet | Benzyl ring proton |

| 6.62 | Singlet | Benzene ring protons |

| 3.80 | Singlet | Two meta-methoxy groups (6H) |

| 3.63 | Singlet | Bridging methylene group (2H) |

Note: The amino protons on the pyrimidine ring may appear as broad singlets and their chemical shifts can be concentration and temperature dependent.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of this compound.

Table 2: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 339/341 | Protonated molecular ion isotope cluster ([M+H]⁺), characteristic of a monobrominated compound.[5] |

| 324/326 | Product ion cluster resulting from the loss of a methyl group ([M+H]⁺ - CH₃). |

| 244 | Non-brominated fragment ion resulting from the loss of HBr from the m/z 324 fragment. |

| 123 | Fragment ion representing the methylene diaminopyrimidine portion of the molecule. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. While a specific, publicly available spectrum with peak assignments is not readily found, the expected characteristic absorption bands can be inferred from its chemical structure. Commercial suppliers of the reference standard provide detailed IR data.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3300 | N-H stretching (primary amines) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1650-1550 | C=C stretching (aromatic), N-H bending |

| 1250-1000 | C-O stretching (ethers) |

| 800-600 | C-Br stretching |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of Trimethoprim and its impurities is reverse-phase HPLC.

Caption: HPLC Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: NMR Experimental Protocol.

Mass Spectrometry (MS)

Caption: Mass Spectrometry Experimental Protocol.

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid pharmaceutical impurity is as follows:

Caption: FT-IR Spectroscopy Experimental Protocol.

Conclusion

This guide provides a summary of the available spectroscopic and chromatographic data for this compound. The presented data and experimental protocols can aid in the identification, quantification, and control of this impurity in Trimethoprim drug substances and products. For definitive identification and quantitative analysis, it is recommended to use a certified reference standard of this compound, from which detailed spectroscopic data can be obtained.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]

- 3. 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (Tri… [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

physical and chemical characteristics of Trimethoprim impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Trimethoprim Impurity F. It includes detailed information on its identity, chemical properties, and the analytical methodologies used for its isolation and characterization, making it an essential resource for professionals in the pharmaceutical industry.

Introduction

Trimethoprim is a synthetic antibiotic agent that inhibits dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria. During the synthesis of Trimethoprim, several process-related impurities can be formed. One such significant impurity is this compound. Regulatory bodies require the identification and characterization of impurities present at or above the 0.1% level to ensure the safety and efficacy of the final drug product. [1]This guide focuses specifically on the technical details of this compound.

Chemical Identity and Physical Properties

This compound is chemically known as 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine . [2][3][4][5][6]It is also referred to as 3-Desmethoxy 3-Bromo Trimethoprim. [3]The presence of a bromine atom instead of a third methoxy group on the benzyl ring is the key structural difference from the parent Trimethoprim molecule.

| Property | Value | References |

| IUPAC Name | 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [4][7][8] |

| Synonym | 3-Desmethoxy 3-Bromo Trimethoprim | [3] |

| CAS Number | 16285-82-8 | [3][9][10] |

| Molecular Formula | C₁₃H₁₅BrN₄O₂ | [3][4][6][9][10] |

| Molecular Weight | 339.19 g/mol | [4][7][8][9][10] |

| Appearance | Crystalline solid (Inferred from melting point) |

| Property | Value | References |

| Melting Point | Not explicitly found for Impurity F. A related compound, 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine, has a melting point of 225-228 °C. | [11] |

| Solubility | Specific data not found. Expected to have solubility similar to Trimethoprim, which is soluble in organic solvents like DMSO and sparingly soluble in aqueous buffers. | |

| Storage | 2-8 °C for long-term storage | [5][7] |

Synthesis Pathway

A directional synthesis for this compound has been developed, which is crucial for obtaining a reference standard for analytical purposes. The synthesis is a two-step process starting from 3-bromo-4,5-dimethoxybenzaldehyde. [2] Step 1: Reaction of 3-bromo-4,5-dimethoxybenzaldehyde with acrylonitrile in an alcohol solution with a sodium alkoxide catalyst to yield 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile. [2] Step 2: The intermediate product is then reacted with guanidinium carbonate and sodium alkoxide in an alcoholic solvent to yield the final product, 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (this compound). [2]The reaction temperature for this step is maintained between 0-100°C for 0.5-6 hours. [2]

Experimental Protocols for Identification and Characterization

The detection, isolation, and structural elucidation of this compound involve a combination of chromatographic and spectroscopic techniques.

HPLC is the primary technique for separating this compound from the active pharmaceutical ingredient (API) and other impurities. [12][13]

-

Objective: To separate and quantify this compound in bulk drug substance.

-

Methodology (Based on European Pharmacopoeia 8.0):

-

Instrument: An LC system such as the Thermo Scientific Dionex UltiMate 3000. [14] * Column: A C18 reversed-phase column (e.g., Thermo Scientific Hypersil Gold, 4.6 x 250 mm, 5 µm). [14] * Mobile Phase: An isocratic mixture of methanol and a sodium perchlorate solution. [13][15]A common composition is a 30:70 ratio of Methanol to a 1.4 g/L solution of sodium perchlorate, with the pH adjusted to 3.6 using phosphoric acid. [16] * Flow Rate: 1.3 mL/min. [13][15] * Column Temperature: 25°C.

-

Detection: UV detector at a wavelength of 280 nm. [13][15] * Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Test Solution: Dissolve 25 mg of the Trimethoprim sample in the mobile phase and dilute to 25 mL.

-

Reference Solution: Dilute the test solution as required by the specific pharmacopeial method for quantification.

-

For structural elucidation, the impurity must first be isolated from the bulk material.

-

Objective: To obtain a sufficient quantity (1-1.5 mg) of pure this compound for spectroscopic analysis. [1]* Methodology:

-

A scaled-up version of the analytical HPLC method is used.

-

Multiple injections of a concentrated Trimethoprim solution (e.g., 8.5 mg per injection) are performed. [1] 3. The eluent corresponding to the Impurity F peak is collected using an automated fraction collector. [1] 4. The collected fractions are combined, and the solvent is removed by rotary evaporation under vacuum at 40°C. [1] 5. The isolated solid is dried under vacuum at 105°C for 16 hours. [1]

-

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the isolated impurity. [12]

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and confirm the presence of the bromine atom.

-

Technique: Atmospheric Pressure Chemical Ionization (APCI) is often coupled with LC (LC/MS). [1] * Expected Result: The positive ion APCI spectrum for Impurity F is expected to show a protonated molecular ion cluster at m/z 339 and 341, which is characteristic of a compound containing a single bromine atom. [1]This confirms the substitution of a methoxy group (31 amu) with a bromine atom (79 amu) compared to Trimethoprim (M+H at m/z 291). [1][17][18]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide definitive structural confirmation by analyzing the chemical environment of the protons and carbons.

-

Technique: 1D (¹H, ¹³C) and 2D NMR experiments are performed on the isolated impurity dissolved in a suitable deuterated solvent.

-

Expected Result: The ¹H NMR spectrum would confirm the pyrimidine and benzyl protons. Crucially, it would show signals for only two methoxy groups, differing from the three methoxy signals seen in the spectrum of Trimethoprim. [19]The integration and splitting patterns of the aromatic protons would be consistent with the 1,2,4,5-substitution pattern on the brominated benzene ring.

-

Conclusion

This compound, or 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is a known process-related impurity in the synthesis of Trimethoprim. Its control and characterization are vital for ensuring the quality and safety of the final pharmaceutical product. This guide has summarized its key physical and chemical properties and outlined the standard experimental protocols for its analysis. The detailed methodologies for synthesis, isolation, and structural elucidation using HPLC, preparative LC, MS, and NMR provide a solid foundation for researchers and drug development professionals working with Trimethoprim.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. CN103601688A - Synthetic method of trimethoprim impurity - Google Patents [patents.google.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. dev.klivon.com [dev.klivon.com]

- 5. kmpharma.in [kmpharma.in]

- 6. Trimethoprim EP Impurity F - Protheragen [protheragen.ai]

- 7. 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine | 16285-82-8 [sigmaaldrich.com]

- 8. 2,4-Diamino-5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine | C13H15BrN4O2 | CID 3008014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]

- 11. chembk.com [chembk.com]

- 12. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP 8.0 monograph: impurity determination of trimethoprim (for impurities E, D, G, B, J and F) using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. lcms.cz [lcms.cz]

- 17. researchgate.net [researchgate.net]

- 18. 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium | C14H19N4O3+ | CID 446998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Trimethoprim(738-70-5) 1H NMR spectrum [chemicalbook.com]

Trimethoprim Impurity F: A Comprehensive Technical Guide for Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Trimethoprim Impurity F, a critical reference standard for quality control in the pharmaceutical industry. This document details its chemical and physical properties, analytical methodologies for its identification and quantification, and a proposed synthesis pathway. All quantitative data is presented in clear, structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz (DOT language) illustrate essential structures and workflows.

Introduction to this compound

Trimethoprim is an antibacterial agent, and like all active pharmaceutical ingredients (APIs), its purity is paramount to ensure safety and efficacy. Impurities can arise during the synthesis of the API or through degradation. This compound is a known process-related impurity that must be monitored and controlled within strict limits as defined by pharmacopeias. Accurate reference standards of Impurity F are therefore essential for the development and validation of analytical methods to ensure the quality of Trimethoprim drug substances and products.[1][2][3]

Physicochemical Properties

This compound is chemically identified as 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine.[1][4][5][6] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [1][4][5][6] |

| Synonyms | Trimethoprim EP Impurity F, 3-Desmethoxy 3-Bromo Trimethoprim | [1][7] |

| CAS Number | 16285-82-8 | [1][4][5][6][7] |

| Molecular Formula | C₁₃H₁₅BrN₄O₂ | [1][4][5][6][7] |

| Molecular Weight | 339.19 g/mol | [1][4][5] |

| Appearance | Not specified, typically a solid | [7] |

| Storage | +5°C | [1] |

Synthesis of this compound

A directional synthesis for this compound has been developed, providing a reliable source for this reference standard. The synthesis is a two-step process starting from 3-bromo-4,5-dimethoxybenzaldehyde.

Proposed Synthesis Pathway

The synthesis involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with vinyl cyanide, followed by cyclization with guanidinium carbonate to yield the final product.

Experimental Protocol: Synthesis (Based on Patent CN103601688A)

Step A: Synthesis of 3-(3-bromo-4,5-dimethoxy phenyl)-2-(methoxymethyl) vinyl cyanide

-

Combine 3-bromo-4,5-dimethoxybenzaldehyde, vinyl cyanide, and a sodium alkoxide in an alcohol-based solvent.

-

Allow the reaction to proceed to form the intermediate, 3-(3-bromo-4,5-dimethoxy phenyl)-2-(methoxymethyl) vinyl cyanide.

Step B: Synthesis of 5-(3-bromo-4,5-dimethoxy benzyl) pyrimidine-2,4-diamines (this compound)

-

To the intermediate from Step A, add a sodium alkoxide and guanidinium carbonate in an alcoholic solvent.

-

The reaction temperature is maintained between 0-100°C for a duration of 0.5-6 hours.

-

The molar ratio of the intermediate to sodium alkoxide is between 1:1 and 1:20, and to guanidinium carbonate is between 1:0.5 and 1:20.

-

Upon completion, the target compound, this compound, is isolated and purified.

Note: This is a generalized protocol based on patent literature and may require optimization for specific laboratory conditions.

Analytical Characterization

The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques. Reference standards are supplied with a comprehensive Certificate of Analysis (CoA) that includes data from these methods.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying this compound from Trimethoprim and other related substances.

| HPLC Parameters | European Pharmacopoeia (EP) 8.0 Monograph |

| Column | Hypersil Gold C18 (4.6 x 250 mm, 5 µm) or equivalent |

| Mobile Phase | 30:70 (v/v) Methanol and 1.4 g/L Sodium Perchlorate solution (pH adjusted to 3.6 with phosphoric acid) |

| Separation Mode | Isocratic |

| Flow Rate | 1.3 mL/min |

| Column Temperature | 25°C |

| Detector Wavelength | UV at 280 nm |

| Injection Volume | 20 µL |

Reference:[8]

A study on the isolation and identification of process impurities in Trimethoprim also utilized a gradient HPLC method with a mobile phase of 0.25% triethylamine (TEA) and 0.1% formic acid (pH 5.8) mixed with acetonitrile.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

| MS Parameter | Value |

| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) |

| Observed Ion | [M+H]⁺ at m/z 339/341 (characteristic one-bromine isotope pattern) |

Reference:[9]

The observed protonated molecular ion cluster at m/z 339/341 confirms the presence of a single bromine atom and is consistent with the molecular weight of this compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information, confirming the identity of the impurity.

| NMR Parameter | Value |

| Spectrometer | Bruker AM-400 (400.13 MHz) |

| Solvent | DMSO-d₆ |

| Reference | Residual ¹H in DMSO-d₆ at 2.62 ppm |

Reference:[9]

¹H NMR Signal Assignments:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.63 | singlet | Methylene protons (-CH₂-) |

| 3.80 | singlet | Methoxy protons (-OCH₃) |

| 6.62 | singlet | Benzene ring protons |

| 7.59 | singlet | Pyrimidine ring proton |

Note: Amino protons on the pyrimidine ring may appear as broad singlets or be exchanged with D₂O.[9]

Analytical Workflow

A typical analytical workflow for the identification and quantification of this compound in a drug substance sample is depicted below.

Conclusion

The availability of well-characterized reference standards for this compound is crucial for ensuring the quality and safety of Trimethoprim-containing pharmaceutical products. This guide provides a comprehensive summary of the essential information required by researchers and drug development professionals, including its synthesis, physicochemical properties, and detailed analytical methodologies for its control. The provided experimental protocols and workflows serve as a valuable resource for laboratories involved in the quality assessment of Trimethoprim.

References

- 1. Trimethoprim EP Impurity F - CAS - 16285-82-8 | Axios Research [axios-research.com]

- 2. researchgate.net [researchgate.net]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. dev.klivon.com [dev.klivon.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. lcms.cz [lcms.cz]

- 9. electronicsandbooks.com [electronicsandbooks.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethoprim (TMP), a synthetic diaminopyrimidine antimicrobial agent, is widely used in clinical practice, often in combination with sulfamethoxazole. While generally considered safe, trimethoprim and its metabolites are associated with a range of toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of trimethoprim and its related compounds, summarizing key quantitative data, detailing experimental protocols for toxicity assessment, and visualizing associated molecular pathways. The primary mechanism of action of trimethoprim is the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and proteins.[1] This selective inhibition is significantly more potent against the bacterial enzyme than its mammalian counterpart.[1] However, off-target effects and the formation of reactive metabolites can lead to various toxicities.

Acute and Chronic Toxicity

Trimethoprim exhibits a relatively low acute toxicity profile. Oral LD50 values in rats have been reported to be greater than 5300 mg/kg.[2][3] Signs of acute toxicity at high doses can include nausea, vomiting, dizziness, headache, and in severe cases, bone marrow depression.[4]

Chronic exposure to trimethoprim, particularly at high doses, can lead to adverse effects, primarily related to its interference with folate metabolism. This can manifest as hematological disorders such as megaloblastic anemia, leukopenia, and thrombocytopenia.[5] Elderly patients and individuals with pre-existing folate deficiency are at a higher risk.[6]

Genotoxicity

The genotoxicity of trimethoprim has been evaluated in various assays with mixed results. While it has been shown to be non-mutagenic in the Ames assay, some studies have indicated a potential for chromosomal damage at high concentrations.[1]

-

Ames Test: Trimethoprim was found to be non-mutagenic in the bacterial reverse mutation Ames assay.[1]

-

Chromosomal Aberrations: In cultured Chinese hamster ovary (CHO) cells, no chromosomal damage was observed at concentrations up to approximately 500 times human plasma levels. However, at concentrations around 1000 times human plasma levels, a low level of chromosomal damage was induced in one of two laboratories. No chromosomal abnormalities were seen in cultured human leukocytes at concentrations up to 20 times human steady-state plasma levels.[1]

-

Micronucleus Test: Studies have shown that trimethoprim can induce an increase in micronuclei frequency in human lymphocytes in vitro, suggesting a potential for clastogenic (chromosome-breaking) or aneugenic (chromosome loss) effects.[7][8][9][10] The combination of trimethoprim with sulfamethoxazole has also been shown to increase the frequency of micronuclei in rats.[3]

Table 1: Summary of Genotoxicity Data for Trimethoprim

| Assay System | Test Organism/Cell Line | Concentration/Dose | Results | Reference(s) |

| Ames Test | Salmonella typhimurium | Not specified | Non-mutagenic | [1] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | ~500x human plasma level | Negative | [1] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | ~1000x human plasma level | Low level of damage | [1] |

| Chromosomal Aberration | Human leukocytes | Up to 20x human plasma level | Negative | [1] |

| Micronucleus Assay | Human lymphocytes | 1 to 100 µg/ml | Increased micronuclei frequency | [7][8][10] |

| Micronucleus Assay (in vivo) | Rats (with sulfamethoxazole) | Therapeutic doses | Increased micronuclei frequency | [3] |

Carcinogenicity

Long-term studies in animals to evaluate the carcinogenic potential of trimethoprim have not been conducted.[1]

Reproductive and Developmental Toxicity

Trimethoprim can cross the placental barrier and has been shown to affect folate metabolism, raising concerns about its potential for reproductive and developmental toxicity.[11]

Animal studies have demonstrated teratogenic effects, particularly at high doses. In rats, oral doses of 200 mg/kg trimethoprim produced teratogenic effects, mainly cleft palates. The highest dose that did not cause cleft palates was 192 mg/kg.[12] The combination of trimethoprim with sulfamethoxazole also induced cleft palates in rats.[12] Studies in mice have shown that trimethoprim-sulfamethoxazole can cause a range of developmental defects, including skin hemorrhages, microphthalmia, and limb deformities, with increasing dose concentrations.

Supplementation with folinic acid did not significantly ameliorate the toxic effects of trimethoprim/sulfamethoxazole in mice, suggesting that the mechanism may not be solely due to folic acid synthesis inhibition.[13]

Table 2: Summary of Reproductive and Developmental Toxicity Data

| Species | Compound | Dose | Effects | Reference(s) |

| Rat | Trimethoprim | 200 mg/kg | Cleft palate | [12] |

| Rat | Trimethoprim | 192 mg/kg | No cleft palate | [12] |

| Rat | Trimethoprim/Sulfamethoxazole | 88 mg/kg TMP + 355 mg/kg SMX | Cleft palate | [12] |

| Mouse | Trimethoprim/Sulfamethoxazole | 2000 or 3000 mg/kg | 100% incidence of cleft palate in litters | [13] |

Metabolism and Toxicity of Related Compounds

Trimethoprim is primarily metabolized in the liver, with 10-20% of the drug being transformed into various metabolites.[1] The principal metabolites are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[1] The formation of reactive metabolites is believed to play a role in some of the idiosyncratic adverse drug reactions associated with trimethoprim, such as skin rashes and liver injury.[10][14][15]

-

Reactive Metabolites: In vitro studies have shown that trimethoprim can be bioactivated to reactive intermediates that can covalently bind to proteins.[15] This protein adduct formation is considered a potential mechanism for initiating an immune response or causing direct cellular toxicity.[15] The formation of a reactive iminoquinone methide intermediate has been proposed.[4]

-

Metabolite Toxicity: While comprehensive quantitative toxicity data for individual metabolites are limited, studies have begun to investigate their reactivity. For instance, α-hydroxy trimethoprim has been shown to covalently bind to liver and skin proteins in vitro.[14] The formation of sulfate and glucuronide conjugates of trimethoprim metabolites has also been observed in lung and skin tissues, respectively, suggesting that extrahepatic metabolism may contribute to tissue-specific toxicities.

Further research is needed to fully characterize the toxicological profiles of individual trimethoprim metabolites.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of trimethoprim and its related compounds can be attributed to several mechanisms, including the primary pharmacological action on folate metabolism and off-target effects involving reactive metabolite formation and subsequent cellular stress.

Inhibition of Dihydrofolate Reductase and Downstream Effects

The primary mechanism of action of trimethoprim is the inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of tetrahydrofolate. This, in turn, disrupts the synthesis of purines, thymidine, and certain amino acids, ultimately interfering with DNA, RNA, and protein synthesis. While this action is more potent against bacterial DHFR, high concentrations or prolonged exposure can affect mammalian DHFR, leading to the observed hematological toxicities.

Figure 1: Trimethoprim's inhibitory effect on mammalian dihydrofolate reductase (DHFR) and downstream consequences leading to hematological toxicity.

Reactive Metabolite Formation and Cellular Stress

The metabolism of trimethoprim by cytochrome P450 enzymes can lead to the formation of reactive metabolites.[4] These electrophilic intermediates can covalently bind to cellular macromolecules, including proteins, leading to the formation of neoantigens and triggering immune-mediated hypersensitivity reactions, such as skin rashes and drug-induced liver injury (DILI).[14][15] This process can also induce cellular stress, leading to mitochondrial dysfunction and apoptosis.

Figure 2: Formation of reactive metabolites from trimethoprim and their role in initiating cellular toxicity and hypersensitivity reactions.

Apoptosis Signaling

While the precise apoptotic pathways triggered by trimethoprim are not fully elucidated, drug-induced cellular stress and mitochondrial dysfunction are known to activate intrinsic apoptotic signaling. This typically involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute programmed cell death. Caspase-3 is a key executioner caspase in this process.

Figure 3: Postulated intrinsic apoptosis pathway induced by trimethoprim or its reactive metabolites, leading to the activation of caspase-3.

Experimental Protocols

A variety of standardized in vitro and in vivo assays are utilized to assess the toxicological profile of trimethoprim and its related compounds.

Ames Test (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Workflow:

-

Strain Selection: Use appropriate histidine-requiring (his- ) strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) that have regained the ability to synthesize histidine. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16][17][18][19][20]

Figure 4: General workflow for the Ames test to assess the mutagenicity of trimethoprim.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes of treated animals, typically rodents.

Workflow:

-

Animal Selection and Dosing: Use healthy young adult rodents (e.g., mice or rats). Administer the test substance, usually via oral gavage or intraperitoneal injection, at three or more dose levels. Include a vehicle control and a positive control group.[8][21]

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation: Prepare slides and stain them to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).

-

Microscopic Analysis: Score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.

-

Data Analysis: Determine the frequency of micronucleated PCEs. A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group indicates a positive result.[21]

Figure 5: General workflow for the in vivo micronucleus test (OECD 474).

Zebrafish Embryo Developmental Toxicity Assay

The zebrafish embryo is a valuable in vivo model for assessing developmental toxicity due to its rapid external development and optical transparency.

Workflow:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos.

-

Exposure: Place embryos in a multi-well plate and expose them to a range of concentrations of the test compound in embryo medium, typically from a few hours post-fertilization (hpf) for up to 120 hpf.[19][22][23][24]

-

Endpoint Assessment: At various time points (e.g., 24, 48, 72, 96, and 120 hpf), assess a range of morphological and developmental endpoints under a stereomicroscope. These endpoints can include mortality, hatching rate, heart rate, pericardial edema, yolk sac edema, body length, and specific malformations of the head, trunk, and tail.[23][25]

-

Data Analysis: Determine the No-Observed-Adverse-Effect-Level (NOAEL), the Lowest-Observed-Adverse-Effect-Level (LOAEL), and the lethal concentration 50 (LC50). A teratogenic index (TI = LC50 / NOAEL) can be calculated to assess the teratogenic potential.[19]

Figure 6: General workflow for the zebrafish embryo developmental toxicity assay.

Conclusion

Trimethoprim exhibits a complex toxicological profile. While its acute toxicity is low, concerns remain regarding its potential for genotoxicity, particularly at high concentrations, and its established reproductive and developmental toxicity in animal models. The formation of reactive metabolites is a key mechanism underlying idiosyncratic adverse reactions such as skin rashes and liver injury. A thorough understanding of these toxicological aspects, facilitated by the standardized experimental protocols outlined in this guide, is crucial for the safe and effective use of trimethoprim in clinical practice and for guiding the development of safer related compounds. Further research is warranted to fully elucidate the toxicological profiles of individual metabolites and the specific signaling pathways involved in trimethoprim-induced toxicities.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. epa.gov [epa.gov]

- 3. In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Hepatotoxicity induced by trimethoprim-sulfamethoxazole in a child with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Genotoxic evaluation of the antimicrobial drug, trimethoprim, in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the Mechanism of Trimethoprim-Induced Skin Rash and Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. racgp.org.au [racgp.org.au]

- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigating the Mechanism of Trimethoprim-Induced Skin Rash and Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactivation of Trimethoprim to Protein-Reactive Metabolites in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 21. nucro-technics.com [nucro-technics.com]

- 22. oecd.org [oecd.org]

- 23. benchchem.com [benchchem.com]

- 24. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 25. keep.eu [keep.eu]

Navigating the Labyrinth of Purity: A Technical Guide to Regulatory Guidelines for Trimethoprim Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regulatory landscape surrounding impurities in the antibacterial agent Trimethoprim. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to ensure the quality, safety, and efficacy of Trimethoprim drug substances and products. This guide delves into the specifications laid out by major pharmacopoeias, details the analytical methodologies for impurity profiling, and explores the scientific rationale behind these regulatory standards.

Regulatory Framework for Impurity Control

The control of impurities in active pharmaceutical ingredients (APIs) like Trimethoprim is a critical aspect of ensuring patient safety and is mandated by global regulatory bodies. The primary guidelines are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with specific monographs in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) providing legally binding standards.

ICH Guidelines:

The foundational ICH guideline for impurities in new drug substances is ICH Q3A(R2) .[1] This guideline establishes a framework for the identification, qualification, and reporting of impurities.[2][3] It introduces key thresholds for impurities:

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity's biological safety must be established.

For genotoxic impurities, which have the potential to damage DNA and cause cancer even at low levels, the ICH M7(R2) guideline provides a framework for assessment and control, often employing the concept of the Threshold of Toxicological Concern (TTC).[4][5]

Pharmacopoeial Specifications for Trimethoprim Impurities

Both the USP and the EP provide detailed monographs for Trimethoprim, which include specific tests and acceptance criteria for impurities.

United States Pharmacopeia (USP)

The USP monograph for Trimethoprim employs a chromatographic purity method to control related substances. The acceptance criteria are as follows:

| Impurity Type | Acceptance Criteria |

| Any individual impurity | Not more than 0.1% |

| Total impurities | Not more than 0.2% |

Data sourced from the United States Pharmacopeia monograph for Trimethoprim.

European Pharmacopoeia (EP)

The EP monograph for Trimethoprim lists several specified impurities, each with its own acceptance criteria. The monograph has evolved, and different versions may specify different sets of impurities and limits. The following table summarizes the commonly listed impurities and their typical limits. It is crucial to refer to the current version of the EP for the most up-to-date information.

| Impurity | Name | Limit (%) |

| A | 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4(3H)-one | ≤ 0.1 |

| B | (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone | ≤ 0.1 |

| D | 2,4-diamino-5-(2-bromo-3,4,5-trimethoxybenzyl)pyrimidine | ≤ 0.1 |

| E | 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine | ≤ 0.1 |

| F | 5-(3,4,5-trimethoxybenzyl)pyrimidine | ≤ 0.1 |

| G | 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine | ≤ 0.1 |

| H | 2,4-diamino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidine | ≤ 0.1 |

| I | 2,4-diamino-5-(3-hydroxy-4,5-dimethoxybenzyl)pyrimidine | ≤ 0.1 |

| J | 3,4,5-trimethoxybenzoic acid | ≤ 0.1 |

| Any Unspecified Impurity | - | ≤ 0.10 |

| Total Impurities | - | ≤ 0.2 |

Note: These limits are indicative and should be confirmed against the current European Pharmacopoeia monograph.[3][6] The EP also specifies the use of correction factors for some impurities to account for differences in detector response.[6]

Experimental Protocols for Impurity Determination

Accurate and robust analytical methods are essential for the detection and quantification of Trimethoprim impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.

USP Method for Related Substances

This protocol is a summary of the method described in the USP monograph.

Chromatographic Conditions:

-

Column: 4.6 mm × 25 cm; 5 µm packing L1 (octadecyl silane chemically bonded to porous silica).

-

Mobile Phase: A mixture of a buffer solution (10 mM sodium perchlorate, pH adjusted to 3.6 with phosphoric acid) and methanol (70:30).[7]

-

Flow Rate: 1.3 mL/min.[7]

-

Detection: UV at 280 nm.[7]

-

Injection Volume: 20 µL.[7]

Procedure:

-

Resolution Solution: Prepare a solution containing about 10 µg/mL of Trimethoprim and 5 µg/mL of Diaveridine in the mobile phase.[7]

-

Test Solution: Prepare a solution of Trimethoprim in the mobile phase with a concentration of about 1 mg/mL.[7]

-

System Suitability: Inject the Resolution Solution. The resolution between the Trimethoprim and Diaveridine peaks must be not less than 2.5.

-

Analysis: Inject the Test Solution and record the chromatogram.

-

Calculation: Calculate the percentage of each impurity by the formula: 100 * (ri / (rs + Σri)), where ri is the peak response for each impurity and rs is the peak response for Trimethoprim.

EP Method for Related Substances

The EP monograph often describes two separate HPLC methods to control all specified impurities. The following is a representative protocol.

Chromatographic Conditions (for Impurities E, D, G, B, J, and F):

-

Column: 4.6 mm × 25 cm; 5 µm packing, Hypersil Gold C18 or equivalent.[8]

-

Mobile Phase: A mixture of methanol and a 1.4 g/L solution of sodium perchlorate adjusted to pH 3.6 with phosphoric acid (30:70).[8]

-

Flow Rate: 1.3 mL/min.[8]

-

Detection: UV at 280 nm.[8]

-

Injection Volume: 20 µL.[8]

Procedure:

-

Test Solution: Dissolve 25 mg of Trimethoprim in the mobile phase and dilute to 25 mL.[8]

-

Reference Solution (a): Dilute 1 mL of the Test Solution to 200 mL with the mobile phase.[8]

-

Reference Solution (b): Use a solution of Trimethoprim for system suitability containing impurity E.[8]

-

System Suitability: Inject Reference Solution (b). The resolution between the peaks due to impurity E and Trimethoprim should be at least 2.5. The tailing factor for the Trimethoprim peak should not be more than 2.0.[8]

-

Analysis: Inject the Test Solution and Reference Solution (a).

-

Calculation: The area of any peak corresponding to a specified impurity in the chromatogram of the Test Solution is not greater than the area of the principal peak in the chromatogram of Reference Solution (a) (0.5%), taking into account any correction factors.

Visualizing Key Pathways and Workflows

Mechanism of Action: Inhibition of Folic Acid Synthesis

Trimethoprim exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids. Human cells are less susceptible because Trimethoprim has a much higher affinity for the bacterial DHFR enzyme.[9]

Generalized Synthesis and Potential Impurity Formation

The synthesis of Trimethoprim can be achieved through various routes, often starting from 3,4,5-trimethoxybenzaldehyde. A common pathway involves the condensation with a propionitrile derivative followed by cyclization with guanidine.[10] Impurities can arise from starting materials, intermediates, by-products, and reagents.

Degradation Pathways

Trimethoprim can degrade under various conditions, such as exposure to light (photodegradation), heat, and oxidative or hydrolytic environments.[9][11] Understanding these degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. [PDF] Mutagenic and carcinogenic structural alerts and their mechanisms of action | Semantic Scholar [semanticscholar.org]

- 5. Mutagenic and carcinogenic structural alerts and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimethoprim USP Monograph Reference Guide | Phenomenex [phenomenex.com]

- 7. lcms.cz [lcms.cz]

- 8. lcms.cz [lcms.cz]

- 9. mdpi.com [mdpi.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Trimethoprim Impurity F

AN-TMP-001

Introduction

Trimethoprim is a synthetic antibacterial agent, widely used in the treatment of urinary tract and other bacterial infections. During its synthesis and storage, process-related and degradation impurities can arise, which may affect the safety and efficacy of the final drug product. Regulatory bodies require strict control over these impurities. Trimethoprim Impurity F, chemically known as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a known process-related impurity. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of this compound from the active pharmaceutical ingredient (API).

This method is based on established pharmacopeial procedures and scientific literature, ensuring reliability and compliance with regulatory expectations. The protocol provides a clear and reproducible methodology suitable for quality control laboratories and researchers in pharmaceutical development.

Chemical Structures

Caption: Chemical structures of Trimethoprim and Impurity F.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the detection of this compound.

Materials and Reagents

-

Trimethoprim Reference Standard (CRS)

-

This compound Reference Standard

-

Methanol (HPLC Grade)

-

Sodium perchlorate (Analytical Grade)

-

Phosphoric acid (Analytical Grade)

-

Water (HPLC Grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol and 10mM Sodium perchlorate solution (pH 3.6 adjusted with phosphoric acid) in a ratio of 30:70 (v/v) |

| Flow Rate | 1.3 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 40 minutes |

Table 1: Optimized HPLC parameters for the analysis of this compound.

Preparation of Solutions

Mobile Phase:

-

Prepare a 10mM Sodium perchlorate solution by dissolving the appropriate amount in HPLC grade water.

-

Adjust the pH of the Sodium perchlorate solution to 3.6 using phosphoric acid.

-

Mix this solution with Methanol in a 70:30 ratio.

-

Degas the mobile phase before use.

Test Solution:

-

Accurately weigh and dissolve 25 mg of the Trimethoprim sample in the mobile phase.

-

Dilute to 25 mL with the mobile phase in a volumetric flask.

Reference Solution (a):

-

Dilute 1 mL of the Test Solution to 200 mL with the mobile phase.

Reference Solution (b) - System Suitability:

-

Prepare a solution containing a known concentration of Trimethoprim and this compound in the mobile phase.

Experimental Workflow

Caption: A streamlined workflow for the analytical method.

System Suitability

To ensure the validity of the analytical method, system suitability tests must be performed. The following parameters should be evaluated using Reference Solution (b).

| Parameter | Acceptance Criteria |

| Resolution | The resolution between the Trimethoprim and Impurity F peaks should be not less than 2.0. |

| Tailing Factor | The tailing factor for the Trimethoprim peak should not be more than 2.0. |

| Relative Standard Deviation (RSD) | The RSD for replicate injections of the standard solution should not be more than 2.0%. |

Table 2: System suitability requirements.

Data Presentation

The results of the analysis should be presented in a clear and concise manner. The concentration of Impurity F in the sample can be calculated using the peak areas obtained from the chromatograms of the Test Solution and the Reference Solution.

| Sample ID | Retention Time (min) | Peak Area | Concentration (%) |

| Trimethoprim | e.g., 4.90 | e.g., 1500000 | - |

| Impurity F | e.g., 17.44 | e.g., 7500 | e.g., 0.05 |

Table 3: Example of a data summary table for a single sample analysis.

Discussion

The described HPLC method provides excellent separation and resolution for Trimethoprim and its Impurity F. The use of a C18 column with a reversed-phase isocratic elution is a well-established and robust technique for this type of analysis. The mobile phase composition and pH are critical for achieving the desired separation. The detection wavelength of 280 nm provides good sensitivity for both Trimethoprim and Impurity F.

Forced degradation studies can also be performed to ensure the stability-indicating nature of the method. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.

Conclusion

This application note provides a detailed and reliable HPLC method for the detection and quantification of this compound. The protocol is suitable for routine quality control testing and can be validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness. The clear workflow and data presentation format facilitate straightforward implementation in a laboratory setting.

Application Note: HPLC Method for the Quantification of Trimethoprim Impurity F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Trimethoprim Impurity F. Adherence to pharmacopeial standards is critical for ensuring the quality and safety of pharmaceutical products. This document provides a comprehensive protocol, including system suitability parameters, reagent preparation, and chromatographic conditions, based on established pharmacopeial methods. The presented method is suitable for routine quality control analysis of Trimethoprim drug substances and formulations.

Introduction

Trimethoprim is a synthetic antibacterial agent, and like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients. This compound, chemically known as 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is a potential process-related impurity that must be monitored and controlled within specified limits.[1][2][3][4][5][6] This application note provides a reliable HPLC method for the separation and quantification of this specific impurity.

Chemical Structures

| Compound | Structure |

| Trimethoprim |

|

| This compound | 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine[1][2][4] |

Experimental Protocol

This method is based on the principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for the analysis of Trimethoprim and its related substances.[7][8][9][10]

Materials and Reagents

-

Trimethoprim Reference Standard (RS)

-

This compound Reference Standard

-

Methanol (HPLC Grade)

-

Sodium Perchlorate (Analytical Grade)

-

Phosphoric Acid (Analytical Grade)

-

Water (HPLC Grade)

Chromatographic Conditions

| Parameter | Value |

| Column | Acclaim 120 C18, 4.6 x 250 mm, 5 µm[8] |

| Mobile Phase | Buffer: Methanol (7:3, v/v)[8][9] |

| Buffer | 10 mM Sodium Perchlorate in water, pH adjusted to 3.6 with Phosphoric Acid[8][9] |

| Flow Rate | 1.3 mL/min[8][9] |

| Injection Volume | 20 µL[8][9] |

| Column Temperature | 25°C[8] |

| Detection | UV at 280 nm[8][9] |

| Run Time | Approximately 30 minutes (ensure elution of Impurity F) |

Preparation of Solutions

Buffer Solution: Dissolve an appropriate amount of sodium perchlorate in HPLC grade water to obtain a 10 mM solution. Adjust the pH to 3.6 with phosphoric acid.

Mobile Phase: Prepare a mixture of the Buffer Solution and Methanol in a 7:3 volume ratio. Filter and degas the mobile phase before use.[8][9]

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the Mobile Phase to obtain a known concentration (e.g., 1 µg/mL).

Test Solution: Accurately weigh and dissolve about 25 mg of Trimethoprim in a 25 mL volumetric flask with the Mobile Phase.[8][9] This results in a concentration of approximately 1 mg/mL.

System Suitability Solution: Prepare a solution containing both Trimethoprim and this compound in the Mobile Phase.

System Suitability